Vitamin D3
Overview
Description
Vitamin D3, also known as this compound, is a type of vitamin D that is produced by the skin when exposed to ultraviolet B (UVB) light. It is found in certain foods and can be taken as a dietary supplement. This compound is essential for maintaining healthy bones and teeth, supporting the immune system, brain, and nervous system, and regulating insulin levels .
Mechanism of Action
Target of Action
Cholecalciferol, also known as Vitamin D3, primarily targets the intestinal cells , bone cells , and renal tubules . It plays a crucial role in maintaining calcium and phosphorus levels in a healthy physiological range to sustain a variety of metabolic functions, transcription regulation, and bone metabolism .
Mode of Action
Cholecalciferol is a provitamin. The active metabolite, 1,25-dihydroxyvitamin D (calcitriol) , stimulates calcium and phosphate absorption from the small intestine, promotes secretion of calcium from bone to blood, and promotes renal tubule phosphate resorption . It binds to the vitamin D receptor (VDR), enabling its biological actions .
Biochemical Pathways
Cholecalciferol is synthesized in the skin through the ultraviolet irradiation of 7-dehydrocholesterol . It is then converted in the liver to calcifediol (25-hydroxyvitamin D) which is further converted in the kidney to calcitriol (1,25-dihydroxyvitamin D). One of its actions is to increase calcium uptake by the intestines . It directly or indirectly controls the expression of several genes responsible for the regulation of cellular proliferation, differentiation, apoptosis, and angiogenesis .
Pharmacokinetics
Cholecalciferol and its derivatives are lipophilic with poor water solubility, which is reflected in their poor predicted bioavailability . Dietary cholecalciferol is absorbed in the gastrointestinal tract, incorporated into chylomicrons, and transported via the lymphatic system into systemic circulation . Calcidiol is absorbed faster and also cleared and eliminated faster than cholecalciferol .
Result of Action
The molecular and cellular effects of cholecalciferol’s action include the regulation of cellular proliferation, differentiation, apoptosis, and angiogenesis . It also plays a role in the inhibition of cancer progression, effects on the cardiovascular system, and immunomodulatory effects in certain autoimmune diseases .
Biochemical Analysis
Biochemical Properties
Cholecalciferol interacts with various enzymes, proteins, and other biomolecules. It is converted in the liver to calcifediol (25-hydroxyvitamin D) and then in the kidney to calcitriol (1,25-dihydroxyvitamin D), the bioactive form of vitamin D . These conversions involve the enzymes CYP2R1, CYP27A1, CYP27B1, and CYP24A1 . The interactions between cholecalciferol and these enzymes are crucial for its biological activity .
Cellular Effects
Cholecalciferol influences various cellular processes. It increases calcium and phosphate absorption from the gut, which are essential for bone metabolism . It also affects cell signaling pathways and gene expression . For instance, it has been suggested to suppress proinflammatory T helper Th1 and Th17 responses, while promoting the Th2 and regulatory T cell phenotype .
Molecular Mechanism
Cholecalciferol exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It binds to the vitamin D receptor (VDR), which then regulates the expression of various genes . This mechanism is similar to other steroid hormones .
Temporal Effects in Laboratory Settings
The effects of cholecalciferol change over time in laboratory settings. For instance, a study on haemodialysis patients showed that cholecalciferol therapy increased serum 25-hydroxyvitamin D levels over a period of one year . This suggests that cholecalciferol has long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of cholecalciferol vary with different dosages in animal models. For example, clinical signs of cholecalciferol poisoning can be seen at doses as low as 0.1 mg/kg, with significant elevations in calcium and phosphorus concentrations leading to metastatic soft tissue mineralization at doses exceeding 0.5 mg/kg .
Metabolic Pathways
Cholecalciferol is involved in several metabolic pathways. It is converted in the liver to 25-hydroxyvitamin D and then in the kidney to 1,25-dihydroxyvitamin D . These conversions involve the enzymes CYP2R1 or CYP27A1 in the liver and a mitochondrial hydroxylase enzyme in the kidney .
Transport and Distribution
Cholecalciferol is transported and distributed within cells and tissues. It binds to a vitamin D transport protein, which carries it to the liver . From there, it is transported to the kidney, where it is converted to its active form .
Subcellular Localization
Cholecalciferol and its metabolites are localized in various subcellular compartments. For instance, they have been found in the soluble and mitochondrial compartment of human platelets and mature megakaryocytes . This suggests that cholecalciferol may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitamin D3 can be synthesized through the photochemical conversion of 7-dehydrocholesterol, a process that mimics the natural production in the skin. This involves exposure to UVB light, which converts 7-dehydrocholesterol to pre-cholecalciferol, followed by thermal isomerization to cholecalciferol .
Industrial Production Methods: Industrially, cholecalciferol is produced by extracting 7-dehydrocholesterol from lanolin, which is then irradiated with UVB light to produce cholecalciferol. This method is efficient and widely used in the production of vitamin D supplements .
Chemical Reactions Analysis
Types of Reactions: Vitamin D3 undergoes several biochemical reactions in the body. It is first hydroxylated in the liver to form calcifediol (25-hydroxycholecalciferol), and then further hydroxylated in the kidneys to form calcitriol (1,25-dihydroxycholecalciferol), the active form of vitamin D .
Common Reagents and Conditions: The hydroxylation reactions require specific enzymes: 25-hydroxylase in the liver and 1α-hydroxylase in the kidneys. These reactions occur under physiological conditions and are essential for the activation of cholecalciferol .
Major Products: The major products formed from these reactions are calcifediol and calcitriol, which play crucial roles in calcium and phosphate homeostasis .
Scientific Research Applications
Vitamin D3 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a precursor in the synthesis of various vitamin D analogs for research purposes.
Medicine: this compound is used to treat and prevent vitamin D deficiency, rickets, osteoporosis, and other bone disorders. .
Industry: this compound is added to food products, such as milk, orange juice, and cereals, to fortify them with vitamin D.
Comparison with Similar Compounds
Ergocalciferol (Vitamin D2): Derived from plant sources and fungi, ergocalciferol is less potent than cholecalciferol and has a different side chain structure.
Calcifediol (25-Hydroxycholecalciferol): The primary circulating form of vitamin D, produced by the hydroxylation of cholecalciferol in the liver.
Calcitriol (1,25-Dihydroxycholecalciferol): The active form of vitamin D, produced by the hydroxylation of calcifediol in the kidneys.
Uniqueness of Vitamin D3: this compound is unique in its high potency and efficiency in raising and maintaining adequate levels of vitamin D in the body. It is the preferred form of vitamin D for supplementation due to its stability and effectiveness .
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i3D2,13D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-GLSUUORTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80666-48-4 | |
Record name | 80666-48-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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